BRL-50481

概述

描述

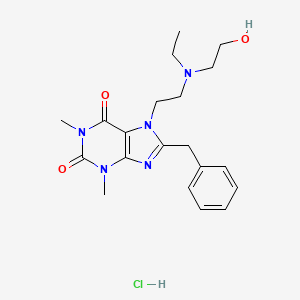

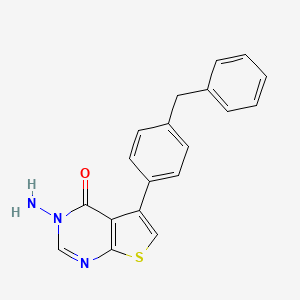

BRL 50481 是一种由葛兰素史克公司研发的化合物。它是第一个作为磷酸二酯酶抑制剂对磷酸二酯酶 7 家族具有选择性的化合物。磷酸二酯酶 7 的活性由两个基因编码:磷酸二酯酶 7A 和磷酸二酯酶 7B。BRL 50481 对磷酸二酯酶 7A 亚型的偏好约为磷酸二酯酶 7B 的 80 倍 .

科学研究应用

BRL 50481 有几种科学研究应用:

化学: 它被用作磷酸二酯酶 7 的选择性抑制剂,这在研究这种酶在各种生化途径中的作用方面非常有用。

生物学: BRL 50481 已被证明可以增加成骨细胞的矿化活性,表明其在治疗骨质疏松症中的潜在作用.

医学: 它诱导表达磷酸二酯酶 7B 的慢性淋巴细胞白血病细胞凋亡,表明其在癌症治疗中的潜在治疗应用.

工业: 该化合物用于研究和开发新的药物和治疗剂.

作用机制

BRL 50481 通过选择性抑制磷酸二酯酶 7 的活性发挥作用。这种酶参与环磷酸腺苷的分解,环磷酸腺苷是一种在各种细胞过程中起关键作用的第二信使。 通过抑制磷酸二酯酶 7,BRL 50481 提高了环磷酸腺苷的水平,导致各种下游效应,如成骨细胞矿化增加和某些癌细胞凋亡的诱导 .

生化分析

Biochemical Properties

BRL-50481 interacts with enzymes such as PDE7A and PDE7B, showing IC50 values of 0.15 and 12.1 μm respectively . It potentiates the anti-inflammatory effect of PDE4 inhibitor rolipram .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce airway hyperresponsiveness (AHR), infiltration of inflammatory cells into the lungs, and the levels of type 2 T helper cell-related cytokines, antigen-specific immunoglobulins, and mucin .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on PDE7A and PDE7B . This inhibition leads to an increase in cAMP levels, which can promote apoptosis of neoplastic lymphocytes .

Dosage Effects in Animal Models

In animal models, the administration of this compound has been shown to ameliorate ovalbumin-induced allergic asthmatic responses

Metabolic Pathways

This compound is involved in the cAMP signaling pathway, acting as a selective inhibitor of PDE7, an enzyme that hydrolyzes cAMP .

准备方法

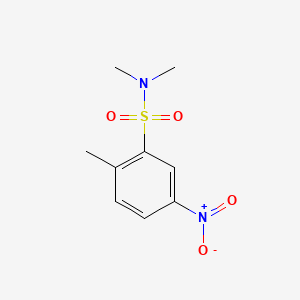

BRL 50481 也被称为 3-(N,N-二甲基磺酰胺)-4-甲基硝基苯,是通过一系列化学反应合成的。合成路线包括 4-甲基苯磺酰胺的硝化,然后是磺酰胺基团的二甲基化。 反应条件通常包括使用硝酸和硫酸进行硝化,以及使用硫酸二甲酯进行二甲基化步骤 .

化学反应分析

BRL 50481 经历了几种类型的化学反应,包括:

氧化: 在特定条件下,BRL 50481 中的硝基可以被还原为氨基。

取代: 磺酰胺基团可以参与亲核取代反应。

水解: 磺酰胺基团可以在酸性或碱性条件下水解。

这些反应中常用的试剂包括用于硝基还原的氢气和钯碳等还原剂,以及用于取代反应的胺等亲核试剂。 由这些反应形成的主要产物取决于所使用的特定条件和试剂 .

相似化合物的比较

BRL 50481 在对磷酸二酯酶 7,特别是磷酸二酯酶 7A 亚型的选择性方面是独一无二的。类似的化合物包括:

罗利普兰: 一种磷酸二酯酶 4 抑制剂,也具有抗炎作用。

西洛米司特: 另一种用于治疗慢性阻塞性肺病的磷酸二酯酶 4 抑制剂。

罗氟米司特: 一种选择性磷酸二酯酶 4 抑制剂,具有抗炎特性。

属性

IUPAC Name |

N,N,2-trimethyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-7-4-5-8(11(12)13)6-9(7)16(14,15)10(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIUFCJFLGCQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195832 | |

| Record name | N,N,2-trimethyl-5-nitro-Benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433695-36-4 | |

| Record name | N,N,2-Trimethyl-5-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433695-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BRL-50481 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433695364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,2-trimethyl-5-nitro-Benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRL-50481 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03G869PR3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BRL 50481 is a selective inhibitor of phosphodiesterase 7 (PDE7). [] PDEs are enzymes that break down cyclic nucleotides like cyclic adenosine monophosphate (cAMP). By inhibiting PDE7, BRL 50481 prevents the degradation of cAMP, leading to increased intracellular cAMP levels. [, ]

A: In rat aortic smooth muscle cells (RASMCs), PDE4 is the most active PDE family, followed by PDE3 and PDE1. [] While PDE7 mRNA is expressed, its activity is not significantly detected in these cells. BRL 50481, at concentrations that selectively inhibit PDE7, has minimal effects on the β-adrenergic receptor-mediated cAMP response in RASMCs. [] This suggests that PDE7 might not play a major role in regulating cAMP levels downstream of β-adrenergic receptors in these cells.

A: In a mouse model of autoimmune hepatitis induced by concanavalin A, selective inhibition of PDE4 with rolipram showed the most significant inhibition of cAMP degradation in T cells and improvement in disease outcomes. [] While BRL 50481 (PDE7 inhibitor) and cilostazol (PDE3 inhibitor) also contributed to these effects, their impact was less pronounced compared to rolipram. []

A: Compared to normal peripheral blood mononuclear cells, CLL cells exhibit a significantly higher expression of PDE7B, which correlates with increased PDE7 activity. [, ] BRL 50481, along with other PDE7 inhibitors and a dual PDE4/7 inhibitor, selectively induces apoptosis in CLL cells compared to normal PBMCs or B cells. [] This suggests that PDE7B could be a potential therapeutic target in CLL.

A: Research suggests that PDE7 and PDE4/7 inhibitors promote apoptosis in CLL cells through a cAMP-mitochondrial-dependent pathway. [] These inhibitors increase cAMP levels, leading to mitochondrial depolarization, cytochrome c release, and ultimately, apoptosis. []

A: In neonatal mice exposed to sevoflurane, BRL 50481 administration significantly attenuated sevoflurane-induced neurodegeneration and long-term memory deficits. [] It also protected against neuronal apoptosis and restored cAMP levels, suggesting a neuroprotective role for BRL 50481 in this model. []

A: While not directly addressed in the provided abstracts, one abstract mentions the potential of PDE4/7 inhibitors to facilitate tissue protection and anatomical repair. [] This suggests a possible role for BRL 50481 in influencing oligodendrocyte precursor cell behavior, although further research is needed to confirm this.

A: Yes, research indicates that BRL 50481 can be successfully encapsulated in poly(ethylene glycol-b-caprolactone) nanoparticles for drug delivery. [] These nanoparticles demonstrate slow drug release kinetics, potentially allowing for sustained delivery of BRL 50481 over an extended period. []

A: Researchers have investigated the use of peptides that recognize proteins upregulated at sites of vascular disruption, such as clotting factors and extracellular matrix components, to functionalize nanoparticles. [] For instance, peptides like NQEQVSP, DPEAAE, and NIDPNAV have been conjugated to aminated PEG-b-PCL nanoparticles for potential targeted delivery to demyelinated lesions. []

A: Combining BRL 50481 with other drugs like methylene blue (a guanylate cyclase inhibitor) or dipyridamole (a PDE inhibitor) has been shown to influence seizure activity in animal models. [, ] For example, co-administration of BRL 50481 with methylene blue delayed the onset of seizures induced by pentylenetetrazole and maximal electroshock. []

A: In the bovine abomasum, both PDE4 and PDE5 contribute to regulating smooth muscle relaxation. [] While BRL 50481 inhibits carbachol-induced contractions, its effect is less pronounced compared to the PDE4 inhibitor Ro 20-1724 and the PDE5 inhibitor vardenafil. []

ANone: The provided research papers do not specifically address resistance mechanisms to BRL 50481. This is an area that requires further investigation.

A: One limitation of BRL 50481 is its limited selectivity for PDE7 compared to some newer generation PDE inhibitors. [] Additionally, its efficacy as a single agent in certain conditions like autoimmune hepatitis appears moderate compared to other PDE inhibitors. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1667727.png)